Cas no 121325-48-2 (5H-Indeno[1,2-a]anthracene-5,13(8H)-dione, 8a-[(1S)-1,3-dihydro-4-hydroxy-6-methyl-3-oxo-1-isobenzofuranyl]-8a,9,10,12a-tetrahydro-4,6,9,10-tetrahydroxy-, (8aR,9S,10R,12aR)-(+)-)
![5H-Indeno[1,2-a]anthracene-5,13(8H)-dione, 8a-[(1S)-1,3-dihydro-4-hydroxy-6-methyl-3-oxo-1-isobenzofuranyl]-8a,9,10,12a-tetrahydro-4,6,9,10-tetrahydroxy-, (8aR,9S,10R,12aR)-(+)- structure](https://de.kuujia.com/scimg/cas/121325-48-2x500.png)
121325-48-2 structure
Produktname:5H-Indeno[1,2-a]anthracene-5,13(8H)-dione, 8a-[(1S)-1,3-dihydro-4-hydroxy-6-methyl-3-oxo-1-isobenzofuranyl]-8a,9,10,12a-tetrahydro-4,6,9,10-tetrahydroxy-, (8aR,9S,10R,12aR)-(+)-
5H-Indeno[1,2-a]anthracene-5,13(8H)-dione, 8a-[(1S)-1,3-dihydro-4-hydroxy-6-methyl-3-oxo-1-isobenzofuranyl]-8a,9,10,12a-tetrahydro-4,6,9,10-tetrahydroxy-, (8aR,9S,10R,12aR)-(+)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5H-Indeno[1,2-a]anthracene-5,13(8H)-dione,8a-[(1R)-1,3-dihydro-4-hydroxy-6-methyl-3-oxo-1-isobenzofuranyl]-8a,9,10,12a-tetrahydro-4,6,9,10-tetrahydroxy-,(8aS,9R,10S,12aS)-rel-(+)-
- 5H-Indeno[1,2-a]anthracene-5,13(8H)-dione,8a-[(1R)-1,3-dihydro-4-hydroxy-6-methyl-3-oxo-1-isobenzofuranyl]-8a,9,10,12a-tetrah
- (+)-RubellinC
- Rubellin C
- M73UPM72AK
- (+)-Rubellin C
- Rubellin C, (+)-
- Q27283577
- CID 119026103
- 5H-Indeno[1,2-a]anthracene-5,13(8H)-dione, 8a-[(1S)-1,3-dihydro-4-hydroxy-6-methyl-3-oxo-1-isobenzofuranyl]-8a,9,10,12a-tetrahydro-4,6,9,10-tetrahydroxy-, (8aR,9S,10R,12aR)-(+)-
- UNII-M73UPM72AK
- 5H-Indeno(1,2-a)anthracene-5,13(8H)-dione, 8a-((1R)-1,3-dihydro-4-hydroxy-6-methyl-3-oxo-1-isobenzofuranyl)-8a,9,10,12a-tetrahydro-4,6,9,10-tetrahydroxy-, (8aS,9R,10S,12aS)-rel-(+)-
- 121325-48-2
-
- Inchi: 1S/C30H22O9/c1-11-7-14-22(18(33)8-11)29(38)39-28(14)30-10-12-9-19(34)23-24(20(12)15(30)5-6-17(32)27(30)37)25(35)13-3-2-4-16(31)21(13)26(23)36/h2-9,15,17,27-28,31-34,37H,10H2,1H3/t15-,17-,27-,28+,30-/m1/s1
- InChI-Schlüssel: FWHRHQWEGRLEBF-QKXMQONGSA-N
- Lächelt: O1C(C2C(=CC(C)=CC=2[C@H]1[C@@]12[C@@H]([C@@H](C=C[C@@H]1C1C3C(C4C=CC=C(C=4C(C=3C(=CC=1C2)O)=O)O)=O)O)O)O)=O
Berechnete Eigenschaften
- Genaue Masse: 526.12638228g/mol
- Monoisotopenmasse: 526.12638228g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 39
- Anzahl drehbarer Bindungen: 1
- Komplexität: 1100
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topologische Polaroberfläche: 162
Experimentelle Eigenschaften
- Dichte: 1.679±0.06 g/cm3(Predicted)
- Siedepunkt: 843.2±65.0 °C(Predicted)
- pka: 6.50±0.70(Predicted)
5H-Indeno[1,2-a]anthracene-5,13(8H)-dione, 8a-[(1S)-1,3-dihydro-4-hydroxy-6-methyl-3-oxo-1-isobenzofuranyl]-8a,9,10,12a-tetrahydro-4,6,9,10-tetrahydroxy-, (8aR,9S,10R,12aR)-(+)- Verwandte Literatur
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
121325-48-2 (5H-Indeno[1,2-a]anthracene-5,13(8H)-dione, 8a-[(1S)-1,3-dihydro-4-hydroxy-6-methyl-3-oxo-1-isobenzofuranyl]-8a,9,10,12a-tetrahydro-4,6,9,10-tetrahydroxy-, (8aR,9S,10R,12aR)-(+)-) Verwandte Produkte
- 181288-96-0(Phenol, 2-bromo-5-chloro-4-fluoro-)
- 3207-04-3(Oxetane, 3-ethyl-3-[(2-propenyloxy)methyl]-)
- 2137810-08-1(4a-(Aminomethyl)-6-[2-(dimethylamino)acetyl]-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione)
- 1805639-63-7(5-Chloromethyl-2-cyano-3-methoxyphenylacetic acid)
- 2172344-13-5(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid)
- 2059917-38-1((2S)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-2-amine)
- 2770360-02-4(Tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate)
- 2227776-08-9((2R)-1-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propan-2-amine)
- 1996071-63-6(3-(5-chloro-3,6-dihydro-2H-pyridin-1-yl)-2,2-difluoropropan-1-amine)
- 330990-70-0(N'-(4-ethoxyphenyl)-N-(pyridin-3-yl)methylethanediamide)
Empfohlene Lieferanten
Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

atkchemica
Gold Mitglied
CN Lieferant
Reagenz

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
